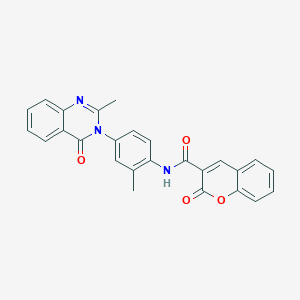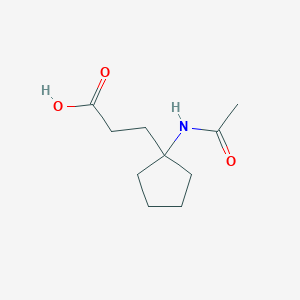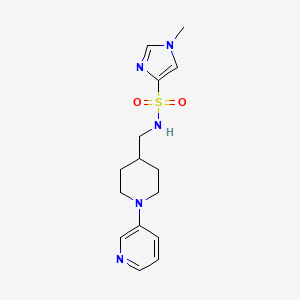
2-benzamido-N-(2-carbamoylphenyl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Biological Activities
- Thiazole derivatives like 2-benzamido-N-(2-carbamoylphenyl)thiazole-4-carboxamide have been extensively studied due to their diverse chemical activities and biological applications. They are known for various biological activities, including antibacterial, antitubercular, anti-cancer, antifungal, and anti-inflammatory effects. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, and specific derivatives have displayed antifungal activity as well (Mhaske et al., 2011).
Anticancer Properties
- Several studies have reported the potential of thiazole derivatives in anticancer treatments. Compounds like benzo[d]thiazole-2-carboxamide derivatives have been evaluated for cytotoxicity against various cancer cell lines, suggesting their role as potential epidermal growth factor receptor inhibitors (Zhang et al., 2017). Other studies have synthesized new thiazole derivatives with significant antitumor effects, indicating their promise as innovative anti-cancer agents (Ostapiuk et al., 2017).
Role in Stem Cell Research
- Thiazole derivatives like N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin) are noted for their role in improving the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts, which is a significant area in stem cell research and regenerative medicine (Ries et al., 2013).
Antibacterial and Antifungal Effects
- The synthesis and evaluation of thiazole derivatives have shown them to possess antibacterial and antifungal activities. These compounds have been effective against various microbial strains, indicating their potential use in combating infections (Cai et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2-benzamido-N-(2-carbamoylphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c19-15(23)12-8-4-5-9-13(12)20-17(25)14-10-26-18(21-14)22-16(24)11-6-2-1-3-7-11/h1-10H,(H2,19,23)(H,20,25)(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRGTSBLOWENTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2416084.png)


![3'-(4-chlorophenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2416087.png)
![7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2416088.png)
![6-[(2-Ethylanilino)methyl]pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B2416089.png)
![5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B2416090.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2416094.png)

![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B2416098.png)

![(E)-1-(methylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2416105.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2416107.png)
